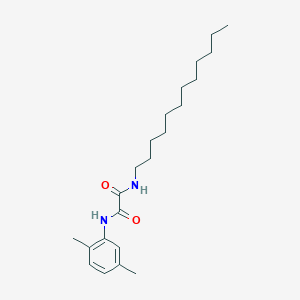![molecular formula C20H24N2O4 B11544619 N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11544619.png)
N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazide functional group, which is known for its reactivity and versatility in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation of 2,4-dimethoxyacetophenone with 2,6-dimethylphenoxyacetic acid hydrazide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce hydrazines or amines.
科学研究应用
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: It can be utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.
相似化合物的比较
Similar Compounds
- N’-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide
- N’-[(1E)-1-(3-Aminophenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
- N’-[(1E)-1-(2,5-Dihydroxyphenyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide
Uniqueness
N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the aromatic rings and the presence of both methoxy and dimethylphenoxy groups. These structural features confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C20H24N2O4 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C20H24N2O4/c1-13-7-6-8-14(2)20(13)26-12-19(23)22-21-15(3)17-10-9-16(24-4)11-18(17)25-5/h6-11H,12H2,1-5H3,(H,22,23)/b21-15+ |
InChI 键 |
FTTXBUYAXHRWFV-RCCKNPSSSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C(\C)/C2=C(C=C(C=C2)OC)OC |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=C(C)C2=C(C=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11544542.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B11544545.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11544561.png)

![N-[(E)-(3-iodophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11544579.png)
![2-(quinolin-8-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11544581.png)
![2-Bromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-3,4-dimethylphenol](/img/structure/B11544587.png)
![5-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11544602.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B11544608.png)
![N'-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11544612.png)
![N-cyclohexyl-3-methylindeno[1,2-b]quinolin-11-imine](/img/structure/B11544624.png)

![Ethyl 1-methyl-5-{[(4-methylphenyl)sulfonyl]oxy}-2-(morpholin-4-ylmethyl)-1h-indole-3-carboxylate](/img/structure/B11544629.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11544634.png)